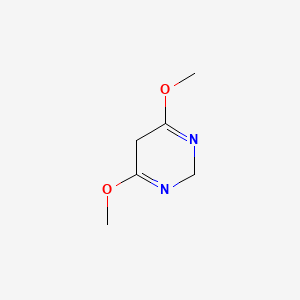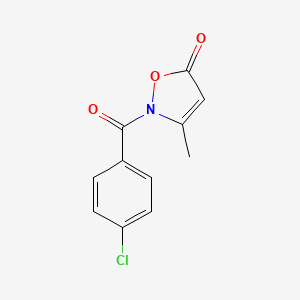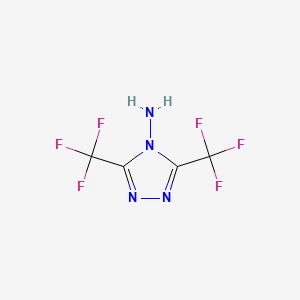
4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-1-ene-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-1-ene-1-carbonitrile is a complex organic compound with a unique structure that includes a cyclohexene ring, a nitrile group, and a methylated heptenone side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-1-ene-1-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Heptenone Side Chain: The heptenone side chain can be synthesized through aldol condensation reactions involving methyl ketones and aldehydes.
Cyclohexene Ring Formation: The cyclohexene ring is formed through cyclization reactions, often using Diels-Alder reactions.
Introduction of the Nitrile Group: The nitrile group is introduced via nucleophilic substitution reactions, typically using cyanide sources such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-1-ene-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to amines or the carbonyl group to alcohols.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Aplicaciones Científicas De Investigación
4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-1-ene-1-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential as bioactive molecules in drug discovery.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-1-ene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
®-1-Methyl-4-(6-methylhept-5-en-2-yl)cyclohexa-1,4-diene: This compound has a similar heptenyl side chain but lacks the nitrile group.
(1R,4R)-1-methyl-4-(6-Methylhept-5-en-2-yl)cyclohex-2-enol: This compound has a hydroxyl group instead of a nitrile group.
3-Methyl-6-(6-methylhept-5-en-2-yl)cyclohex-2-enone: This compound has a similar structure but with a different functional group arrangement.
Uniqueness
4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-1-ene-1-carbonitrile is unique due to the presence of both a nitrile group and a methylated heptenone side chain
Propiedades
Número CAS |
93246-08-3 |
|---|---|
Fórmula molecular |
C15H21NO |
Peso molecular |
231.33 g/mol |
Nombre IUPAC |
4-(6-methyl-4-oxohept-5-en-2-yl)cyclohexene-1-carbonitrile |
InChI |
InChI=1S/C15H21NO/c1-11(2)8-15(17)9-12(3)14-6-4-13(10-16)5-7-14/h4,8,12,14H,5-7,9H2,1-3H3 |
Clave InChI |
QLCAIDUNVQCKEG-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)C=C(C)C)C1CCC(=CC1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[(Dimethylalumanyl)methylene]bis(diphenylphosphane)](/img/structure/B14340795.png)

silane](/img/structure/B14340799.png)

![4-[(1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)acetyl]benzoic acid](/img/structure/B14340805.png)

![2,2'-[Piperazine-1,4-diylbis(methylene)]bis(4,6-dimethylphenol)](/img/structure/B14340807.png)

